molecular formula C17H15F3N4O2 B2380654 (1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396685-30-5

(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2380654
CAS No.: 1396685-30-5
M. Wt: 364.328
InChI Key: QXFGIKKPYQQVGY-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15F3N4O2 and its molecular weight is 364.328. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.

Properties

IUPAC Name

1H-indol-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)11-5-3-7-24(9-11)15(25)13-8-10-4-1-2-6-12(10)21-13/h1-2,4,6,8,11,21H,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFGIKKPYQQVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=NN=C(O4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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